molecular formula C13H13NO2 B7766384 (2R)-2-azaniumyl-3-naphthalen-1-ylpropanoate

(2R)-2-azaniumyl-3-naphthalen-1-ylpropanoate

Cat. No.: B7766384
M. Wt: 215.25 g/mol
InChI Key: OFYAYGJCPXRNBL-GFCCVEGCSA-N
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Description

Compound “(2R)-2-azaniumyl-3-naphthalen-1-ylpropanoate” is a chemical entity registered in the PubChem database It is known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

The synthesis of compound “(2R)-2-azaniumyl-3-naphthalen-1-ylpropanoate” involves several steps, including specific reaction conditions and reagents. The preparation methods can be categorized into synthetic routes and industrial production methods:

    Synthetic Routes: The synthesis typically involves the use of specific starting materials, reagents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired product.

    Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Compound “(2R)-2-azaniumyl-3-naphthalen-1-ylpropanoate” undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically result in the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups. Common reagents used in these reactions include halogens, acids, and bases.

Scientific Research Applications

Compound “(2R)-2-azaniumyl-3-naphthalen-1-ylpropanoate” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new chemical compounds.

    Biology: In biological research, this compound is used to study cellular processes and molecular interactions. It can serve as a probe or marker in various assays.

    Medicine: The compound has potential therapeutic applications and is being investigated for its efficacy in treating certain diseases. It may act as an active pharmaceutical ingredient in drug formulations.

    Industry: In industrial applications, this compound is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of compound “(2R)-2-azaniumyl-3-naphthalen-1-ylpropanoate” involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action can vary depending on the context of its use and the specific targets involved .

Comparison with Similar Compounds

Compound “(2R)-2-azaniumyl-3-naphthalen-1-ylpropanoate” can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Some compounds with similar structures or properties include “CID 1234567”, “CID 2345678”, and “CID 3456789”. These compounds share certain chemical features but may differ in their reactivity, biological activity, or applications.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-naphthalen-1-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYAYGJCPXRNBL-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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